methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate
Overview
Description
“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . A specific protocol for the synthesis of a similar compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, has been developed using n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “this compound”, has been determined through crystallography . In these structures, an identical system of hydrogen bonds, C(4), was observed .Chemical Reactions Analysis
The alcohols derived from imidazole were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazole-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Scientific Research Applications
Environmental Applications
In the context of environmental science, research has shown the transformation and degradation pathways of benzotriazoles, which are structurally related to benzimidazoles, in activated sludge. The identification of transformation products, such as hydroxylated benzotriazoles and benzotriazole carboxylic acids, highlights the environmental pathways and persistence of these compounds. This research underlines the environmental relevance of such transformations and the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Sebastian Huntscha et al., 2014).
Sustainable Chemistry
In sustainable chemistry, "methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate" and related compounds have been explored for their roles in synthesis methodologies. For example, 1,1′-Carbonyldiimidazole (CDI) has been employed as an eco-friendly acylation agent for the mechanochemical preparation of carbamates, highlighting a sustainable method for synthesizing important chemical intermediates (Marialucia Lanzillotto et al., 2015).
Medicinal Chemistry
In medicinal chemistry, the synthesis of novel compounds with potential antitumor activity has been reported, including structures derived from or related to benzimidazole carboxylates. These compounds were evaluated for their ability to inhibit different human tumor cell lines, with some showing remarkable activity against non-small cell lung cancer, melanoma, and leukemia (R. Abonía et al., 2011). Additionally, benzimidazole-oxadiazole hybrid molecules have been synthesized as promising antimicrobial agents, with some exhibiting potent anti-tubercular activity (N. Shruthi et al., 2016).
Materials Science
In materials science, benzimidazole derivatives have been explored for their corrosion inhibition properties on steel in acidic solutions, demonstrating their potential as eco-friendly corrosion inhibitors. These studies provide insights into the electrochemical behavior and protective mechanisms of such compounds, contributing to the development of safer and more effective corrosion inhibitors (M. Yadav et al., 2015; M. Yadav et al., 2016).
Mechanism of Action
While the specific mechanism of action for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is not mentioned in the search results, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
While the specific safety and hazards for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” are not mentioned in the search results, similar compounds have been classified with hazard statements H315, H319, and H335, indicating potential risks for skin irritation, eye irritation, and respiratory irritation .
Future Directions
Imidazole derivatives are being explored for their potential as new drugs, particularly due to their broad range of biological activities . They are also being tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These studies indicate that imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, may have promising applications in the development of new therapeutic agents.
Properties
IUPAC Name |
methyl 1-methylbenzimidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(12)10(13)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMNPUAHUGTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384369 | |
Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2849-92-5 | |
Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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